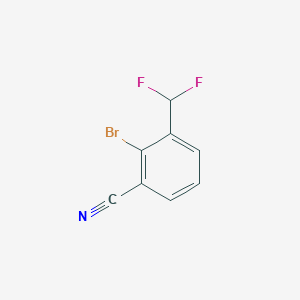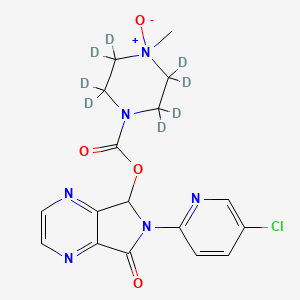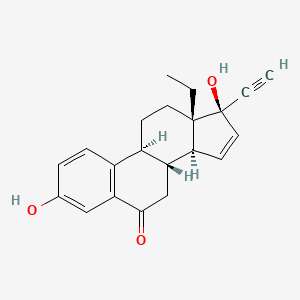
Aromatic 6-Keto Gestodene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aromatic 6-Keto Gestodene, also known as 13-Ethyl-3,17-dihydroxy-18,19-dinor-17Alpha-pregna-1,3,5(10),15-tetraen-20-yn-6-one, is a synthetic progestogen. It is a derivative of gestodene, a compound widely used in hormonal contraceptives. The molecular formula of this compound is C21H22O3, and it has a molecular weight of 322.398 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aromatic 6-Keto Gestodene involves multiple steps, starting from basic steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of an ethynyl group to the steroid backbone.
Aromatization: Formation of the aromatic ring structure.
Ketone Formation: Introduction of the keto group at the 6th position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced catalytic methods and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Aromatic 6-Keto Gestodene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated, ketonated, and substituted derivatives of this compound .
Scientific Research Applications
Aromatic 6-Keto Gestodene has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormonal therapies and contraceptives.
Mechanism of Action
Aromatic 6-Keto Gestodene exerts its effects primarily through binding to progesterone receptors. This binding activates the receptor, leading to changes in gene expression and modulation of various physiological processes. The compound also acts as a positive allosteric modulator of protease-activated receptor 1, enhancing platelet aggregation .
Comparison with Similar Compounds
Desogestrel: Another synthetic progestogen used in contraceptives.
Norgestimate: A progestogen with similar applications in hormonal therapies.
Levonorgestrel: A widely used progestogen in emergency contraceptives.
Uniqueness: Aromatic 6-Keto Gestodene is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. Compared to other progestogens, it has higher bioavailability and a more favorable metabolic profile .
Properties
Molecular Formula |
C21H22O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3,17-dihydroxy-7,8,9,11,12,14-hexahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C21H22O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,5-6,8,10-11,15-16,18,22,24H,3,7,9,12H2,1H3/t15-,16-,18+,20+,21+/m1/s1 |
InChI Key |
IUNCDFJNZLBAAQ-WDMKGZBDSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CC(=O)C4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
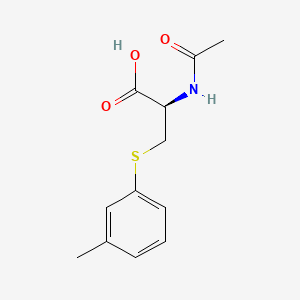
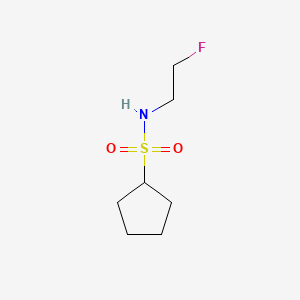


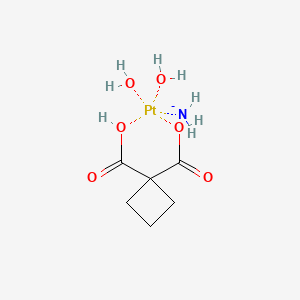
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
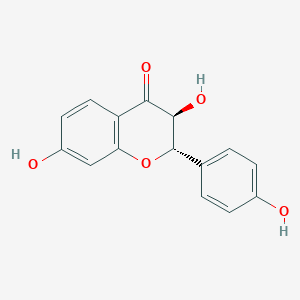
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
